molecular formula C15H29NO4 B1204354 Valproylcarnitine CAS No. 95782-09-5

Valproylcarnitine

Cat. No.: B1204354
CAS No.: 95782-09-5
M. Wt: 287.39 g/mol
InChI Key: FJMHZSLUVROGSY-CYBMUJFWSA-N
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Description

Valproylcarnitine is a derivative of valproic acid and carnitine. Valproic acid is a broad-spectrum antiepileptic drug, while carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids. This compound is formed when valproic acid combines with carnitine, and it plays a role in the metabolism and excretion of valproic acid .

Scientific Research Applications

Valproylcarnitine has several scientific research applications:

Mechanism of Action

The mechanism of action of Valproylcarnitine is related to its role in the metabolism of fatty acids and energy by regulating the mitochondrial ratio of free CoA to acyl-CoA . It is suggested that this compound may be useful in reversing carnitine deficiency or preventing its development, as well as some adverse effects due to VPA .

Safety and Hazards

Valproylcarnitine is generally safe, but it can cause serious complications in some patients, including haemorrhagic pancreatitis, bone marrow suppression, VPA-induced hepatotoxicity (VHT), and VPA-induced hyperammonaemic encephalopathy (VHE) . Hyperammonemia is a potential adverse effect of VPA therapy, which can lead to severe, life-threatening encephalopathy .

Future Directions

The potential value of oral L-carnitine in reversing carnitine deficiency or preventing its development, as well as some adverse effects due to VPA, is a topic of ongoing research . Further investigation in controlled, randomized, and probably multicentre trials is needed to evaluate the clinical value and the appropriate dosage of L-carnitine in each of these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valproylcarnitine can be synthesized through the esterification of valproic acid with carnitine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond between the carboxyl group of valproic acid and the hydroxyl group of carnitine .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where valproic acid and carnitine are combined under controlled conditions. The reaction is monitored to ensure complete conversion and the product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Valproylcarnitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role in facilitating the metabolism of valproic acid and enhancing its excretion. Unlike other acylcarnitines, this compound specifically targets the metabolic pathways of valproic acid, making it a valuable compound in both therapeutic and research settings .

Properties

IUPAC Name

(3R)-3-(2-propylpentanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c1-6-8-12(9-7-2)15(19)20-13(10-14(17)18)11-16(3,4)5/h12-13H,6-11H2,1-5H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMHZSLUVROGSY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CCC)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20914812
Record name 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95782-09-5
Record name Valproylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095782095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valproylcarnitine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9MQB3YZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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